5-(4-Aminophenyl)isoxazol-3-ol
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Overview
Description
5-(4-Aminophenyl)isoxazol-3-ol is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)isoxazol-3-ol can be achieved through various methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods are designed to be eco-friendly and efficient.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)isoxazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents on the isoxazole ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of this compound .
Scientific Research Applications
5-(4-Aminophenyl)isoxazol-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as GABA uptake inhibitors, which can cross the blood-brain barrier and exhibit anticonvulsant activity . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Aminophenyl)isoxazol-3-ol include other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic.
Muscimol: A GABAA receptor agonist.
Ibotenic acid: A neurotoxin.
Parecoxib: A COX2 inhibitor.
Leflunomide: An immunosuppressant agent.
Uniqueness
This compound is unique due to its specific structure and the presence of an amino group on the phenyl ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(4-aminophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H8N2O2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,10H2,(H,11,12) |
InChI Key |
SLZKGNNYUKLMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NO2)N |
Origin of Product |
United States |
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